molecular formula C5H10ClNO B2677636 3-Pyrrolidinone,5-methyl-,HCl CAS No. 1383734-93-7

3-Pyrrolidinone,5-methyl-,HCl

Cat. No. B2677636
CAS RN: 1383734-93-7
M. Wt: 135.59
InChI Key: XQFHSNODCITTNM-UHFFFAOYSA-N
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Description

3-Pyrrolidinone,5-methyl-,HCl, also known as Pyrrolidin-3-one HCl, is a chemical compound with the molecular formula C4H8ClNO . It is a derivative of Pyrrolidine, which is an organic compound with the molecular formula (CH2)4NH . Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The synthesis of pyrrolidine-based organocatalysts has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to undergo various chemical reactions. For example, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .

Mechanism of Action

The mechanism of action of 3-Pyrrolidinone,5-methyl-,HCl is not well understood. However, it is believed to act as a polar aprotic solvent, which means that it can dissolve polar and ionic compounds without undergoing any chemical reaction. This property makes it an ideal solvent for a wide range of chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that it may have toxic effects on the liver and kidneys when ingested or inhaled. Therefore, caution should be taken when handling this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Pyrrolidinone,5-methyl-,HCl in lab experiments is its high boiling point and good solubility for a wide range of substances. This makes it an ideal solvent for chemical reactions that require high temperatures and polar solvents. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 3-Pyrrolidinone,5-methyl-,HCl. One area of interest is the development of new synthetic routes for this compound, which may improve its purity and reduce its toxicity. Another area of interest is the exploration of its potential use as a solvent in the pharmaceutical industry, as it may have unique properties that make it ideal for certain applications.
In conclusion, this compound is a chemical compound that has many potential scientific research applications. Its unique properties make it an ideal solvent for a wide range of chemical reactions, and it has been widely used as a precursor for the synthesis of various organic compounds. However, caution should be taken when handling this compound, as it may have toxic effects on the liver and kidneys. Further research is needed to fully understand the mechanism of action and potential future directions for this compound.

Synthesis Methods

The synthesis of 3-Pyrrolidinone,5-methyl-,HCl involves the reaction of N-methylpyrrolidone with hydrogen chloride gas. This reaction takes place at high temperatures and pressures, and the resulting product is a white crystalline solid. The purity of the product can be improved through recrystallization and other purification techniques.

Scientific Research Applications

3-Pyrrolidinone,5-methyl-,HCl has been widely used in scientific research due to its unique properties. It is commonly used as a solvent in chemical reactions, as it has a high boiling point and good solubility for a wide range of substances. This compound is also used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name

5-methylpyrrolidin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFHSNODCITTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1383734-93-7
Record name 5-methylpyrrolidin-3-one hydrochloride
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